molecular formula C13H19BrN2O2 B3107461 N-(4-nitrobenzyl)cyclohexanamine hydrobromide CAS No. 1609409-25-7

N-(4-nitrobenzyl)cyclohexanamine hydrobromide

Cat. No. B3107461
CAS RN: 1609409-25-7
M. Wt: 315.21
InChI Key: SPEHVZSHPCIDIN-UHFFFAOYSA-N
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Description

“N-(4-nitrobenzyl)cyclohexanamine hydrobromide” is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a nitro group (NO2) attached to it .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with a nitro group (NO2) attached at the 4-position. This benzene ring is further connected to a cyclohexanamine moiety through a methylene bridge (-CH2-). The entire molecule is associated with a bromide ion (Br-) to form a hydrobromide salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Some general properties can be inferred from its structure, such as its likely solid state at room temperature and its solubility in polar solvents due to the presence of the polar nitro group and the ionic bromide .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study focused on nitisinone (NTBC), a compound with a nitro-functional group similar to that in "N-(4-nitrobenzyl)cyclohexanamine hydrobromide," explored its stability and degradation pathways using LC-MS/MS. This research could provide insights into the stability and potential degradation products of similar compounds under various conditions (Barchańska et al., 2019).

Photosensitive Protecting Groups

Another relevant study reviews the use of photosensitive protecting groups, including 2-nitrobenzyl, in synthetic chemistry. These groups are utilized for their capacity to be removed under light exposure, a property that could be applicable in the release of active pharmaceutical ingredients or in the synthesis of complex molecules (Amit et al., 1974).

Pharmacological Properties of Nitroxyl Radicals

Research on polyfunctional "hybrid" compounds incorporating nitroxyl radicals into natural compounds, including those with nitro groups, has shown significant potential. This approach can modify or enhance biological activity, suggesting that structural modification of compounds like "this compound" could lead to new pharmacological agents (Grigor’ev et al., 2014).

NDMA and its Precursors in Water and Wastewater

A review focused on N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater treatment processes may offer context on the environmental impact and treatment challenges associated with nitrogenous compounds. The study discusses removal techniques and the importance of understanding formation mechanisms (Sgroi et al., 2018).

properties

IUPAC Name

N-[(4-nitrophenyl)methyl]cyclohexanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.BrH/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12;/h6-9,12,14H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEHVZSHPCIDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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